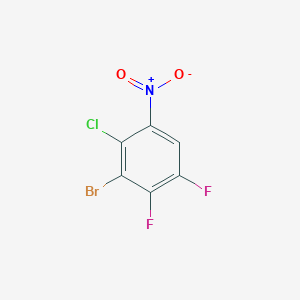
3-Bromo-2-chloro-4,5-difluoronitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene is an aromatic compound with the molecular formula C6HBrClF2NO2. It is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene typically involves the nitration of a suitable precursor, followed by halogenation reactions. One common method is the nitration of 2-chloro-4,5-difluorobenzene, followed by bromination using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene may involve large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in the presence of suitable electrophiles are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds, depending on the electrophile introduced.
Applications De Recherche Scientifique
3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene is used in scientific research for various applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-fluoro-4-nitrobenzene: Similar in structure but lacks the chlorine and additional fluorine atoms.
1-Bromo-4-chloro-2-nitrobenzene: Similar but lacks the fluorine atoms.
2-Chloro-4,5-difluoro-1-nitrobenzene: Similar but lacks the bromine atom.
Uniqueness
3-Bromo-2-chloro-4,5-difluoro-1-nitrobenzene is unique due to the presence of multiple halogen atoms and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C6HBrClF2NO2 |
|---|---|
Poids moléculaire |
272.43 g/mol |
Nom IUPAC |
3-bromo-4-chloro-1,2-difluoro-5-nitrobenzene |
InChI |
InChI=1S/C6HBrClF2NO2/c7-4-5(8)3(11(12)13)1-2(9)6(4)10/h1H |
Clé InChI |
FUGANVDYFLKLGO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)Br)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















